molecular formula C17H14N6O3 B11637430 6-benzyl-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

6-benzyl-3-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one

Cat. No.: B11637430
M. Wt: 350.3 g/mol
InChI Key: ITYLJGHZSGZYND-WOJGMQOQSA-N
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Description

6-BENZYL-3-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a hydrazinyl group attached to a dihydrotriazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-BENZYL-3-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of benzyl hydrazine with 4-nitrobenzaldehyde to form the corresponding hydrazone intermediate. This intermediate is then cyclized with a suitable triazine precursor under acidic or basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

6-BENZYL-3-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas and a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The hydrazinyl group can participate in cyclization reactions to form additional heterocyclic structures.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, reducing agents like sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-BENZYL-3-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-BENZYL-3-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar compounds to 6-BENZYL-3-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE include other triazine derivatives and hydrazone compounds. These compounds share structural similarities but differ in their specific functional groups and reactivity. For example:

    1,3,5-Triazine: A simpler triazine derivative with different substituents.

    Hydrazone derivatives: Compounds with similar hydrazinyl groups but different aromatic substituents.

The uniqueness of 6-BENZYL-3-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N6O3

Molecular Weight

350.3 g/mol

IUPAC Name

6-benzyl-3-[(2E)-2-[(4-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H14N6O3/c24-16-15(10-12-4-2-1-3-5-12)20-22-17(19-16)21-18-11-13-6-8-14(9-7-13)23(25)26/h1-9,11H,10H2,(H2,19,21,22,24)/b18-11+

InChI Key

ITYLJGHZSGZYND-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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